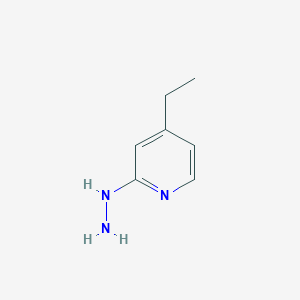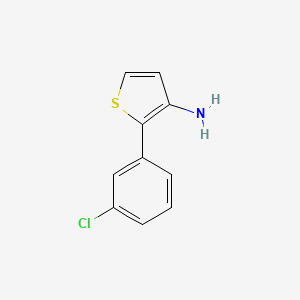
(4-ethylpyridin-2-yl)hydrazine
概要
説明
(4-ethylpyridin-2-yl)hydrazine is a chemical compound belonging to the class of hydrazinopyridines These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring The ethyl group at the 4-position further modifies its chemical properties
準備方法
Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .
Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.
Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reactions with halopyridines in solvents like ethanol or dioxane at elevated temperatures are typical.
Major Products:
Oxidation: 1,2,4-triazolo[4,3-a]pyridines.
Reduction: Corresponding amines or hydrazones.
Substitution: Various substituted pyridines depending on the reactants used.
科学的研究の応用
(4-ethylpyridin-2-yl)hydrazine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.
類似化合物との比較
2-Hydrazinopyridine: Lacks the ethyl group at the 4-position, leading to different chemical properties and reactivity.
4-Methyl-2-hydrazinopyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,4-Dihydrazinopyridine:
Uniqueness: (4-ethylpyridin-2-yl)hydrazine is unique due to the presence of the ethyl group, which influences its reactivity and the types of derivatives that can be synthesized. This structural feature allows for the formation of specific bioactive compounds that may not be accessible through other hydrazinopyridines.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(4-ethylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10) |
InChIキー |
FDOWNLFBKGMCFM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1)NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)


![2-[2-(4-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B8723197.png)
![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)


![4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8723228.png)
![1-Fluoro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8723246.png)




![2'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8723284.png)
